molecular formula C10H14FNO B1612921 2-((4-Fluorobenzyl)(methyl)amino)ethanol CAS No. 2248-70-6

2-((4-Fluorobenzyl)(methyl)amino)ethanol

Cat. No.: B1612921
CAS No.: 2248-70-6
M. Wt: 183.22 g/mol
InChI Key: KWMIQGYXAKBHDB-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol. This compound is used as an intermediate in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)(methyl)amino)ethanol typically involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol in the presence of methanol. The reaction mixture is heated to reflux at 65°C for 4 hours. After cooling, sodium borohydride is added, and the reaction is stirred until completion. The product is then filtered and concentrated to yield this compound as a colorless oily liquid with a yield of 90.2% and a purity of 98.7% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as hydrogen halides (HCl, HBr) and tosyl chloride (TsCl) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-((4-Fluorobenzyl)(methyl)amino)ethanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis, it is used to prepare other complex molecules.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: The compound is a derivative of Fluoxetine, which is used in the treatment of depression and other mental health disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a derivative of Fluoxetine, it is likely to affect the serotonin reuptake process, thereby increasing the availability of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorobenzylamino)ethanol: A similar compound used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt and mosapride citrate.

    2-[(4-Fluoro-benzyl)-Methyl-aMino]-ethanol: Another related compound with similar chemical properties.

Uniqueness

2-((4-Fluorobenzyl)(methyl)amino)ethanol is unique due to its specific structure, which combines the properties of both Fluoxetine and ethanolamine. This combination allows it to be used in various applications, including as an intermediate in the synthesis of pharmaceuticals and other chemical products.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMIQGYXAKBHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629946
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-70-6
Record name 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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